haloxysterol A

Description

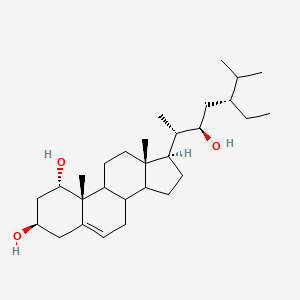

Haloxysterol A is a C-24 alkylated sterol isolated from Haloxylon recurvum (Chenopodiaceae), a plant traditionally used in Pakistan for neurodegenerative disease management . It exhibits notable acetylcholinesterase (AChE) inhibitory activity with an IC50 of 8.3 µM, acting as a non-competitive inhibitor in a concentration-dependent manner . Structurally, it belongs to a class of oxygenated sterols characterized by alkyl side-chain modifications, which are critical for its bioactivity.

Properties

Molecular Formula |

C29H50O3 |

|---|---|

Molecular Weight |

446.7 g/mol |

IUPAC Name |

(1S,3R,10R,13S,17R)-17-[(2S,3R,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-1,3-diol |

InChI |

InChI=1S/C29H50O3/c1-7-19(17(2)3)14-26(31)18(4)23-10-11-24-22-9-8-20-15-21(30)16-27(32)29(20,6)25(22)12-13-28(23,24)5/h8,17-19,21-27,30-32H,7,9-16H2,1-6H3/t18-,19+,21+,22?,23+,24?,25?,26+,27-,28+,29-/m0/s1 |

InChI Key |

UNBKHVKAEFBHAN-IWAMNEIESA-N |

Isomeric SMILES |

CC[C@H](C[C@H]([C@@H](C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3([C@H](C[C@@H](C4)O)O)C)C)O)C(C)C |

Canonical SMILES |

CCC(CC(C(C)C1CCC2C1(CCC3C2CC=C4C3(C(CC(C4)O)O)C)C)O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Haloxysterol A involves several steps, including the extraction of the compound from Haloxylon species. The extraction process typically involves the use of organic solvents such as ethanol or methanol to isolate the alkaloid from the plant material . The isolated compound is then purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound is still in its nascent stages. advancements in biotechnological methods, such as microbial fermentation and plant cell culture techniques, hold promise for large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

Haloxysterol A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

Haloxysterol A exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the activity of cyclooxygenase-2 and matrix metalloproteinase-8, enzymes that are implicated in the pathogenesis of Alzheimer’s disease . The compound interacts with these enzymes through hydrogen bonding and hydrophobic interactions, leading to the inhibition of their activity .

Comparison with Similar Compounds

Research Implications and Limitations

- Advantages: this compound’s non-competitive mechanism may reduce side effects associated with competitive inhibitors (e.g., galanthamine-induced gastrointestinal toxicity) .

- Limitations: Its moderate potency and lack of BChE/BACE1 activity necessitate structural optimization. Hybrid analogs combining alkylation (as in Haloxysterols) with triterpenoid scaffolds (as in Mesuagenin B) could enhance efficacy .

Q & A

Q. What are the primary biochemical mechanisms through which haloxysterol A exerts its acetylcholinesterase (AChE) inhibitory effects?

this compound inhibits AChE by competitively binding to the enzyme’s active site, as evidenced by its IC₅₀ value of 8.3 μM in vitro. Researchers should validate this mechanism using kinetic assays (e.g., Ellman’s method) to measure residual enzyme activity and Lineweaver-Burk plots to confirm competitive inhibition. Comparative studies with structurally related sterols (e.g., 24-ethyl-cholest-6-ene-3,5-diol, IC₅₀ = 3.5 μM) can further elucidate specificity .

Q. How can researchers initially verify the identity and purity of synthesized this compound?

Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and high-performance liquid chromatography (HPLC) with UV/Vis detection to assess purity (>95%). Cross-reference spectral data with published literature, ensuring alignment with peaks for hydroxyl groups (δ 3.5–4.0 ppm) and sterol backbone signals .

Q. What experimental protocols are recommended for determining the IC₅₀ of this compound against acetylcholinesterase?

Follow standardized AChE inhibition assays:

- Prepare a substrate (acetylthiocholine iodide) and chromogen (DTNB) in phosphate buffer (pH 8.0).

- Incubate this compound with AChE (e.g., electric eel enzyme) at varying concentrations (1–100 μM).

- Measure absorbance at 412 nm to calculate inhibition rates.

- Use nonlinear regression (e.g., GraphPad Prism) to derive IC₅₀ values. Validate results against positive controls like donepezil .

Advanced Research Questions

Q. How should researchers address discrepancies in reported IC₅₀ values for this compound across different studies?

Analyze variables such as:

- Enzyme source : Commercial vs. tissue-extracted AChE may exhibit varying sensitivities.

- Assay conditions : pH, temperature, and substrate concentration (e.g., 0.5–1.0 mM acetylthiocholine).

- Compound purity : Impurities >5% can skew results; validate via HPLC-MS.

- Statistical rigor : Report mean ± SEM from ≥3 independent replicates. Cross-validate findings with orthogonal methods (e.g., fluorescence-based assays) .

Q. What structural features of this compound contribute most significantly to its bioactivity?

Key features include:

- The 3β-hydroxyl group, critical for hydrogen bonding with AChE’s catalytic triad.

- The Δ⁶ double bond, which enhances planar rigidity and binding affinity.

- The 24-ethyl side chain, which modulates lipophilicity and membrane permeability. Structure-activity relationship (SAR) studies via synthetic analogs (e.g., epoxidation of Δ⁶) can isolate contributions of specific moieties .

Q. What methodological considerations are critical when scaling up this compound synthesis?

- Solvent selection : Use tetrahydrofuran (THF) or dichloromethane (DCM) for sterol solubility.

- Oxidation control : Protect hydroxyl groups with trimethylsilyl (TMS) ethers during multi-step reactions.

- Chromatography : Optimize column dimensions (e.g., 25 cm × 4.6 mm C18) for preparative HPLC.

- Yield tracking : Monitor intermediates via thin-layer chromatography (TLC) and adjust stoichiometry iteratively .

Q. How can computational modeling complement experimental approaches in studying this compound's interactions?

Perform molecular docking (e.g., AutoDock Vina) to predict binding poses within AChE’s active site (PDB ID: 1ACJ). Validate with molecular dynamics simulations (GROMACS) to assess stability over 100 ns. Compare binding energies (ΔG) of this compound vs. analogs to prioritize synthetic targets .

Q. What strategies optimize the extraction and isolation of this compound from natural sources?

- Extraction : Use Soxhlet apparatus with methanol:chloroform (1:1) at 60°C for 6 hours.

- Partitioning : Separate non-polar contaminants via liquid-liquid extraction (hexane:water).

- Purification : Employ silica gel chromatography with gradient elution (hexane:ethyl acetate 9:1 to 1:1). Confirm fractions via LC-MS .

Q. How should researchers validate the specificity of this compound's effects in complex biological systems?

- Off-target screening : Test against related enzymes (e.g., butyrylcholinesterase) at 10–100 μM.

- Cell-based assays : Use SH-SY5Y neuroblastoma cells to measure cytotoxicity (MTT assay) and AChE inhibition in situ.

- In vivo models : Administer this compound (1–10 mg/kg) to transgenic Caenorhabditis elegans expressing human AChE and quantify paralysis rates .

Q. What analytical techniques are essential for characterizing this compound's stability under various conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.